E3 Ligand-Linker Conjugate 5

Description

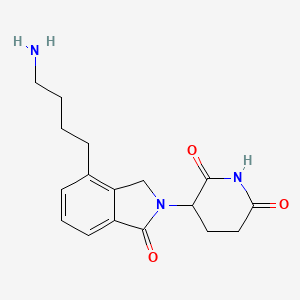

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[7-(4-aminobutyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3/c18-9-2-1-4-11-5-3-6-12-13(11)10-20(17(12)23)14-7-8-15(21)19-16(14)22/h3,5-6,14H,1-2,4,7-10,18H2,(H,19,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPVGRECNQKDDQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Protac Recycling:following the Ubiquitination of the Poi, the Protac Molecule Dissociates from the Complex and is Released Back into the Cellular Environment. This Liberated Protac is then Free to Engage Another Poi and E3 Ligase, Thereby Initiating a New Round of Degradation. This Recycling is the Essence of the Protac S Catalytic Activity.nih.gov

The efficiency of this catalytic cycle is influenced by several factors, including the binding affinities of the PROTAC for the POI and the E3 ligase, the stability and conformation of the ternary complex, and the rate of ubiquitination. acs.org

Detailed Research Findings on Catalytic Activity

While specific quantitative data for PROTACs incorporating the exact E3 Ligand-Linker Conjugate 5 is not extensively available in the public domain, studies on analogous VHL-based PROTACs provide valuable insights into the kinetics and catalytic turnover. The length of the PEG linker, for instance, has been shown to significantly impact the degradation efficiency. Research on a series of PROTACs with varying linker lengths demonstrated that both excessively short and long linkers can be detrimental to the formation of a productive ternary complex and, consequently, to the degradation efficacy. arxiv.org

Kinetic studies on VHL-based PROTACs like MZ1 have provided quantitative measures of their catalytic nature. Surface Plasmon Resonance (SPR) has been employed to measure the dissociation kinetics of PROTAC-induced ternary complexes, revealing that the stability and half-life of these complexes correlate with the rate of intracellular protein degradation. nih.govbiorxiv.org

For instance, a study on BTK-targeting PROTACs provided a quantitative measure of their catalytic efficiency. By measuring the intracellular concentrations of the target protein, the E3 ligase, and the PROTAC, researchers were able to calculate the turnover number. In one case, a single PROTAC molecule was found to facilitate the degradation of approximately 1500 target protein molecules per hour, highlighting the remarkable catalytic efficiency of these degraders. janusdrugdiscovery.com

The following table summarizes hypothetical kinetic parameters that could be assessed to characterize the catalytic efficiency of a PROTAC incorporating this compound, based on methodologies used for similar VHL-based PROTACs.

| Parameter | Description | Method of Measurement | Hypothetical Value Range for an Efficient PROTAC |

| Ternary Complex KD | Dissociation constant of the POI-PROTAC-VHL complex. A lower value indicates higher stability. | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR) | 1-100 nM |

| Ternary Complex Half-life (t1/2) | The time it takes for half of the ternary complexes to dissociate. Longer half-life can lead to more efficient ubiquitination. | Surface Plasmon Resonance (SPR) | 1-10 minutes |

| Vmax of Degradation | The maximum rate of target protein degradation at saturating PROTAC concentrations. | Quantitative Western Blotting, Mass Spectrometry-based Proteomics | >90% degradation in < 4 hours |

| Catalytic Turnover Number (kcat) | The number of target protein molecules degraded per PROTAC molecule per unit of time. | Quantitative Proteomics and Cellular Concentration Measurements | 100-1000 hr-1 |

Structure Activity Relationship Sar and Rational Design Principles for Conjugate Derived Protacs

Impact of E3 Ligase Ligand Chemical Modifications on PROTAC Potency and Selectivity

The E3 ligase ligand component of a PROTAC is fundamental to its function, as it dictates which of the over 600 E3 ligases in the human body is recruited for the degradation of the target protein. nih.gov "E3 Ligand-Linker Conjugate 5" is a conjugate of the E3 ligase ligand Thalidomide and a linker, which is designed to recruit the Cereblon (CRBN) E3 ligase. medchemexpress.com

Chemical modifications to the E3 ligase ligand can significantly influence the potency and selectivity of the resulting PROTAC. For instance, alterations to the phthalimide (B116566) ring of CRBN-recruiting ligands can modulate the degradation of neosubstrates, which are proteins that are not the primary target but are degraded as a consequence of PROTAC activity. It has been observed that modifying the 5'-position of the phthalimide ring generally leads to a reduction in the degradation of zinc finger (ZF) transcription factors, a common off-target effect. tocris.com Furthermore, the introduction of a fluorine atom at the 6'-position of the immunomodulatory imide drug (IMiD) can also diminish off-target ZF degradation for certain linker attachment points. tocris.com

The choice of E3 ligase itself is a critical design parameter. While CRBN and von Hippel-Lindau (VHL) are the most commonly used E3 ligases in PROTAC development, expanding the repertoire to include other ligases like KEAP1, GID4, or TRIM24 could offer unique pharmacological properties and provide a strategy to overcome resistance mechanisms that may arise from mutations in CRBN or VHL. acs.orgnih.gov

Optimization of Linker Features (Length, Composition, and Geometry) for Enhanced Degradation

Linker Length: The distance between the POI and the E3 ligase is a key determinant of degradation efficiency. A linker that is too short may result in steric hindrance, preventing the simultaneous binding of both proteins. mtoz-biolabs.com Conversely, a linker that is too long can lead to a floppy and entropically unfavorable conformation, which may not effectively bring the two proteins into proximity for ubiquitination. mtoz-biolabs.com The optimal linker length is highly dependent on the specific POI-ligand and E3 ligase-ligand pair and is often determined empirically through the synthesis and testing of a library of PROTACs with varying linker lengths. nih.govmedchemexpress.com

Linker Composition: The chemical makeup of the linker influences the physicochemical properties of the PROTAC, such as solubility, cell permeability, and metabolic stability. Common linker compositions include flexible alkyl chains and polyethylene (B3416737) glycol (PEG) units. precisepeg.comexplorationpub.com PEG linkers are known to enhance the water solubility and biocompatibility of PROTACs. precisepeg.comnih.gov The inclusion of functional groups like ethers, amines, or amides within the linker can also be used to fine-tune its polarity and rigidity. precisepeg.com

Linker Geometry: The three-dimensional arrangement of the linker can significantly impact the orientation of the POI and E3 ligase within the ternary complex. While flexible linkers are often used in the initial stages of PROTAC development, more rigid or constrained linkers, such as those incorporating macrocycles, can pre-organize the molecule into a bioactive conformation. precisepeg.comresearchgate.net This can reduce the entropic penalty of ternary complex formation and lead to improved potency and selectivity. precisepeg.com

The following table summarizes the impact of different linker features on PROTAC performance:

| Linker Feature | Impact on PROTAC Performance |

| Length | Optimal length is crucial for productive ternary complex formation; too short or too long can decrease activity. medchemexpress.commtoz-biolabs.com |

| Composition | Affects solubility, permeability, and metabolic stability; PEG linkers can improve aqueous solubility. precisepeg.comnih.gov |

| Geometry | Rigid linkers can pre-organize the PROTAC for binding, potentially increasing potency and selectivity. precisepeg.comresearchgate.net |

Positional Scanning and Exploration of Linker Attachment Sites

The point at which the linker is attached to both the POI ligand and the E3 ligase ligand, known as the exit vector, is a critical variable in PROTAC design. frontiersin.org An inappropriate attachment point can disrupt the binding of the ligand to its respective protein, thereby abolishing the activity of the PROTAC. tocris.com

For "this compound," which utilizes a thalidomide-based CRBN ligand, different attachment points on the phthalimide ring have been explored. medchemexpress.comtocris.com As mentioned previously, the choice between the 4' and 5' positions can influence off-target effects. tocris.com Similarly, for VHL-recruiting PROTACs, different attachment points on the VHL ligand have been shown to result in differential isoform selectivity for the target protein. tocris.com

Systematic positional scanning, where the linker attachment site is varied across the solvent-exposed regions of both the POI ligand and the E3 ligase ligand, is a key strategy for optimizing PROTAC performance. acs.orgnih.gov This empirical approach, often guided by structural information, allows for the identification of exit vectors that maintain high binding affinity and promote a favorable orientation for ternary complex formation. acs.orgnih.gov

Computational Modeling and Structural Biology in Guiding Conjugate and PROTAC Design

The empirical nature of PROTAC development can be time-consuming and resource-intensive. researchgate.net To address this, computational modeling and structural biology have emerged as powerful tools to guide the rational design of PROTACs. researchgate.netscienceopen.com

Computational approaches can be used to model the structure of the PROTAC-induced ternary complex, providing insights into the protein-protein interactions and the conformational preferences of the linker. researchgate.net These models can help to predict which linker lengths and compositions are most likely to result in a stable and productive ternary complex, thereby narrowing down the chemical space that needs to be explored experimentally. researchgate.net Molecular docking and virtual screening can also be employed to identify novel ligands for both the POI and the E3 ligase. scienceopen.com

Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, provide high-resolution snapshots of the ternary complex. These structures are invaluable for understanding the molecular basis of PROTAC-mediated degradation and for guiding further optimization efforts. For example, the co-crystal structure of a kinase inhibitor with its target kinase can reveal solvent-exposed regions of the inhibitor that are suitable for linker attachment. acs.orgnih.gov

The following table highlights the role of computational and structural methods in PROTAC design:

| Method | Application in PROTAC Design |

| Computational Modeling | Predicts ternary complex structures, screens virtual libraries of linkers and ligands. researchgate.netscienceopen.com |

| Structural Biology | Provides experimental structures of binary and ternary complexes, validates computational models, and identifies linker attachment points. acs.orgnih.gov |

Design Strategies for Overcoming Potential PROTAC Resistance Mechanisms

As with any therapeutic modality, the development of resistance is a potential challenge for PROTACs. Resistance can arise through various mechanisms, including mutations in the E3 ligase that prevent PROTAC binding, or alterations in the target protein that affect its degradation. nih.govnih.gov

One strategy to overcome resistance is to develop PROTACs that recruit alternative E3 ligases. nih.gov If a cancer cell develops a mutation in CRBN that renders a CRBN-based PROTAC inactive, a VHL-based PROTAC targeting the same protein may still be effective. nih.gov Therefore, having a diverse toolbox of E3 ligase ligands is crucial for mitigating the risk of resistance.

Another potential issue is the "hook effect," where at high concentrations, the PROTAC can form binary complexes with either the POI or the E3 ligase, rather than the desired ternary complex. This can lead to a decrease in degradation efficiency at higher doses. Careful optimization of the PROTAC's binding affinities and linker properties can help to minimize the hook effect.

Furthermore, the development of dual-ligand PROTACs, which feature two copies of the POI ligand and/or the E3 ligase ligand, is an emerging strategy to enhance the avidity and longevity of the ternary complex, potentially leading to more potent and sustained protein degradation. rsc.org

Preclinical Research Applications and in Vitro Characterization of Protacs Derived from E3 Ligand Linker Conjugate 5

In Vitro Protein Degradation Assays (e.g., Western Blot Analysis, Quantitative Proteomics)

The primary function of a PROTAC is to induce the degradation of its target protein. This is typically quantified in vitro using cell-based assays. Western blot analysis is a standard method to visualize and quantify the reduction in the levels of the target protein following treatment with the PROTAC. For PROTACs derived from K-Ras ligand-Linker Conjugate 5, such as K-Ras Degrader-1, in vitro studies have demonstrated significant degradation of the target K-Ras protein. targetmol.com

Research findings indicate that K-Ras Degrader-1 achieves a degradation efficacy of over 70% in SW1573 human lung carcinoma cells. targetmol.com This level of degradation demonstrates the potential of this PROTAC to effectively reduce the cellular levels of the K-Ras oncogene. While specific Western blot images or comprehensive quantitative proteomics data for this particular degrader are not widely published in peer-reviewed literature, the reported degradation percentage serves as a key indicator of its activity.

Table 1: In Vitro Degradation Efficacy of K-Ras Degrader-1

| PROTAC Name | Target Protein | Cell Line | Degradation Efficacy | Source |

|---|---|---|---|---|

| K-Ras Degrader-1 | K-Ras | SW1573 | ≥70% | targetmol.com |

Cellular Target Engagement and PROTAC Binding Studies

For a PROTAC to be effective, it must first engage both the target protein and the E3 ligase within the cellular environment. Cellular target engagement assays are crucial for confirming that the PROTAC can bind to its intended targets in a complex cellular milieu. Techniques like the NanoBRET assay are often employed to measure the binding affinity of the PROTAC to both the POI and the E3 ligase in live cells. nih.gov These assays can provide quantitative data, such as the half-maximal inhibitory concentration (IC50), which reflects the potency of the PROTAC's binding. nih.gov

While specific cellular target engagement data for PROTACs derived from K-Ras ligand-Linker Conjugate 5 are not detailed in the available literature, the successful degradation of K-Ras implies that the degrader molecule is capable of effectively engaging both K-Ras and the recruited E3 ligase to form a productive ternary complex. targetmol.com The formation of this complex is a prerequisite for the subsequent ubiquitination and degradation of the target protein. nih.gov

Assessment of Ubiquitination of Target Proteins

The degradation of a target protein by a PROTAC is mediated by the ubiquitin-proteasome system (UPS). A key mechanistic step is the PROTAC-induced ubiquitination of the target protein. This involves the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI, a process catalyzed by the recruited E3 ligase. frontiersin.org

To confirm this mechanism, researchers can perform in-cell ubiquitination assays. This typically involves immunoprecipitating the target protein from cell lysates after PROTAC treatment and then using Western blotting with an anti-ubiquitin antibody to detect the presence of polyubiquitinated target protein. An increase in the ubiquitination signal for the target protein upon PROTAC treatment provides direct evidence of the intended mechanism of action. While the degradation of K-Ras by K-Ras Degrader-1 is reported to occur via the UPS, specific experimental data demonstrating the ubiquitination of K-Ras induced by this particular PROTAC is not publicly available. targetmol.com

Evaluation of E3 Ligase Selectivity and Potential Off-Target Effects in Degradation

PROTACs can be designed to recruit various E3 ligases, with the most common being CRBN and VHL. nih.gov The choice of E3 ligase can influence the degradation efficiency, selectivity, and potential for off-target effects. K-Ras ligand-Linker Conjugate 5 is described as a versatile platform for synthesizing PROTACs that can recruit a range of E3 ligases, including VHL, CRBN, MDM2, and IAP. targetmol.com

This versatility allows for the systematic evaluation of which E3 ligase is most effective for degrading a specific target protein. For instance, comparing the degradation activity of K-Ras PROTACs that are identical except for the E3 ligase ligand can reveal the optimal E3 ligase for K-Ras degradation. This approach can also help in identifying and mitigating potential off-target degradation, where the PROTAC might induce the degradation of proteins other than the intended target. Comprehensive proteomic studies are often used to assess the global protein changes in cells upon PROTAC treatment to identify any such off-target effects.

Application in Discovering Novel Degrader Molecules for Diverse Protein Families (e.g., Kinases, Transcription Factors, Oncogenes)

The modular nature of PROTACs, exemplified by the use of conjugates like K-Ras ligand-Linker Conjugate 5, makes them a powerful tool for developing novel degraders against a wide array of protein targets that have been traditionally difficult to drug. nih.govtargetmol.com This includes protein families such as kinases, transcription factors, and oncogenes.

The development of K-Ras Degrader-1 from its corresponding ligand-linker conjugate is a prime example of its application in targeting oncogenes. targetmol.com The K-Ras protein, particularly its mutated forms, is a major driver of many cancers and has been notoriously difficult to inhibit with conventional small molecules. By creating a PROTAC that can effectively degrade K-Ras, researchers can explore a new therapeutic strategy for these cancers. targetmol.com Similarly, the ligand-linker conjugate concept can be applied to other challenging targets. For example, by replacing the K-Ras ligand with a ligand for a specific kinase or transcription factor, new PROTACs can be rapidly synthesized and tested for their ability to degrade these targets. This plug-and-play approach accelerates the discovery of novel degrader molecules for a diverse range of disease-relevant proteins. mdpi.com

Table 2: Compound Names Mentioned

| Compound Name | Description |

|---|---|

| E3 Ligand-Linker Conjugate 5 | A general term used by suppliers; in this context, refers to K-Ras ligand-Linker Conjugate 5. |

| K-Ras ligand-Linker Conjugate 5 | A conjugate containing a K-Ras recruiting ligand and a linker for PROTAC synthesis. |

| K-Ras Degrader-1 | A PROTAC synthesized from K-Ras ligand-Linker Conjugate 5. |

| Cereblon (CRBN) | An E3 ubiquitin ligase. |

| Von Hippel-Lindau (VHL) | An E3 ubiquitin ligase. |

| MDM2 | An E3 ubiquitin ligase. |

| IAP (Inhibitor of apoptosis proteins) | A family of proteins, some of which have E3 ligase activity. |

Advanced Concepts and Future Trajectories in E3 Ligand Linker Conjugate Research

Discovery and Utilization of Novel E3 Ubiquitin Ligase Ligands Beyond Established Families (VHL, CRBN)

The vast majority of PROTACs developed to date, including many in clinical trials, utilize ligands for the von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ligases. nih.govmdpi.complos.orgresearchgate.net The widespread use of these two ligases is due to the availability of well-characterized, potent, and cell-permeable small molecule ligands. nih.govresearchgate.net However, the reliance on this limited toolbox presents several challenges. The expression levels of VHL and CRBN can vary between different cell types and tissues, and resistance to VHL/CRBN-based PROTACs has been reported. mdpi.comnih.gov

To overcome these limitations and expand the scope of targeted protein degradation, significant research efforts are focused on discovering and validating ligands for novel E3 ligases. researchgate.netnih.gov There are over 600 E3 ligases in the human genome, offering a rich landscape for developing next-generation degraders with potentially improved tissue specificity and the ability to circumvent resistance mechanisms. plos.orgfrontiersin.org

Recent breakthroughs have expanded the repertoire of recruitable E3 ligases to include:

Inhibitor of Apoptosis Proteins (IAPs): Ligands for IAPs have been developed and incorporated into PROTACs. nih.gov

Mouse Double Minute 2 Homolog (MDM2): As the E3 ligase for the tumor suppressor p53, MDM2 has been successfully hijacked to degrade other protein targets. rsc.org

DDB1 and CUL4-Associated Factors (DCAFs): Ligands for DCAF11, DCAF15, and DCAF16 have been identified, expanding the Cullin-RING ligase family members available for PROTAC design. plos.orgrsc.org For instance, alkenyl oxindoles were unexpectedly found to recruit the CRL4-DCAF11 complex for proteasomal degradation, providing a new class of E3 ligase recruiters. plos.org

Kelch-like ECH-associated protein 1 (KEAP1): Known for its role in the oxidative stress response, KEAP1 has been recruited for targeted degradation. rsc.orgnih.gov

Ring Finger Proteins (RNFs): Ligands for RNF4 and RNF114 have also been developed, further diversifying the available E3 ligase toolbox. rsc.org

The discovery of these new ligands is being accelerated by innovative screening platforms and chemical biology approaches. nih.gov Developing PROTACs based on tissue-specific or cancer-specific E3 ligases is a particularly promising strategy for enhancing therapeutic selectivity and reducing off-target effects. researchgate.net

Table 1: Examples of Novel E3 Ligases Recruited for Targeted Protein Degradation

| E3 Ligase Family | Specific Ligase | Key Features & Rationale for Use |

|---|---|---|

| DDB1-CUL4 Associated Factors (DCAFs) | DCAF11 | Recruited by alkenyl oxindole (B195798) moieties; provides new options for nuclear protein degradation. plos.org |

| Inhibitor of Apoptosis Proteins (IAPs) | cIAP1 | Involved in cell death and survival pathways; offers alternative to VHL/CRBN. rsc.org |

| Mouse Double Minute 2 (MDM2) | MDM2 | Well-known regulator of p53; ligands like Nutlin can be repurposed for PROTACs. rsc.org |

| Kelch-like ECH-associated protein 1 (KEAP1) | KEAP1 | Involved in oxidative stress response; provides a distinct biological context for degradation. rsc.orgnih.gov |

Development of Bivalent and Multivalent Ligand-Linker Conjugates

Standard PROTACs are bivalent molecules, designed to bridge a target protein and an E3 ligase. nih.gov However, the concept of valency is being explored to create more sophisticated degraders with enhanced properties. acs.org

Bivalent PROTACs are the cornerstone of the field, where one "warhead" binds the POI and the other binds the E3 ligase. oup.com The linker connecting them is not merely a passive spacer but plays a crucial role in determining the efficacy of the resulting ternary complex formation. mdpi.com

Multivalent PROTACs are an emerging class designed to improve upon standard bivalent constructs. These include:

Trivalent PROTACs: These molecules can have two warheads for the same or different target proteins, or they might engage the target protein and E3 ligase in a different manner to enhance binding affinity or selectivity. nih.govacs.org

Multitargeted PROTACs: These conjugates are designed to degrade multiple proteins simultaneously by incorporating ligands for different targets.

DNA-based Multivalent PROTACs: A novel approach utilizes programmable DNA nanostructures, such as tetrahedrons, as a scaffold. acs.org This platform allows for the precise assembly of multiple modules, including tumor-targeting aptamers, E3 ligase ligands, and multiple POI ligands. A recent study demonstrated that a DNA tetrahedron-based PROTAC with two STAT3-binding modules showed enhanced tumor targeting and degradation efficiency compared to a traditional bivalent PROTAC. acs.org

These advanced designs aim to increase the local concentration of the degrader at the target site, improve the efficiency of ternary complex formation, and potentially overcome resistance by targeting multiple disease pathways at once. acs.orgacs.org

Integration of Photoactivatable or Chemically Controllable Elements into Conjugate Linkers

A significant challenge with systemic drug administration is the potential for on-target, off-tissue toxicity. To address this, researchers are engineering E3 ligand-linker conjugates with controllable elements that allow for the precise spatiotemporal activation of the degrader molecule. frontiersin.org This is primarily achieved by incorporating photo-responsive elements into the linker.

Two main strategies dominate this area:

Photocaged PROTACs: These molecules are synthesized with a photolabile protecting group, or "cage," that renders them inactive. mdpi.com The cage blocks the binding of the conjugate to either the POI or the E3 ligase. Upon irradiation with a specific wavelength of light, the cage is irreversibly cleaved, releasing the active PROTAC only in the desired location. mdpi.comnih.gov

Photoswitchable PROTACs (PHOTACs): These conjugates incorporate a photoswitchable chemical group, most commonly an azobenzene (B91143) moiety, into the linker. frontiersin.orgexplorationpub.com This allows the PROTAC to be reversibly switched between an inactive and an active state using different wavelengths of light. For example, the molecule may be inactive in its trans configuration but become active upon isomerization to the cis form with UV light, and can then be switched back off with visible light. frontiersin.org This provides a reversible "ON/OFF" switch for protein degradation. mdpi.com

Recent advancements include the development of nano-PROTACs that can be activated by near-infrared (NIR) light. acs.orgnih.gov NIR light has better tissue penetration than UV light, making this approach more viable for treating tumors deep within the body. acs.org These light-controllable systems offer the potential for highly precise therapies that minimize side effects by ensuring the drug is active only where and when it is needed. frontiersin.org

Table 2: Light-Controllable PROTAC Technologies

| Technology | Mechanism | Activation | Reversibility | Key Chemical Element |

|---|---|---|---|---|

| Photocaged PROTAC | Irreversible release of a protecting group. mdpi.com | Light (e.g., UV). nih.gov | No (irreversible). mdpi.com | Photolabile caging group (e.g., nitrobenzyl). mdpi.com |

| Photoswitchable PROTAC (PHOTAC) | Conformational change between active/inactive states. frontiersin.org | Light (e.g., UV on, visible light off). frontiersin.orgexplorationpub.com | Yes (reversible). frontiersin.org | Photoswitch (e.g., azobenzene). frontiersin.orgexplorationpub.com |

Exploration of Alternative Degradation Pathways Beyond the Ubiquitin-Proteasome System

While PROTACs effectively utilize the UPS for degrading soluble intracellular proteins, this system has limitations. It cannot target extracellular proteins, large protein aggregates, or entire organelles. sygnaturediscovery.commdpi.com To overcome these hurdles, researchers are developing chimeric molecules that hijack alternative cellular degradation pathways, primarily the autophagy-lysosome system. sygnaturediscovery.comoup.com

Key technologies in this space include:

Lysosome-Targeting Chimeras (LYTACs): Designed to degrade extracellular and membrane-bound proteins, LYTACs consist of an antibody that binds the target protein, linked to a glycopeptide ligand that engages a specific cell surface receptor (CI-M6PR). sygnaturediscovery.com This engagement mediates the internalization of the entire complex and its subsequent degradation via the lysosomal pathway. sygnaturediscovery.com

Autophagy-Targeting Chimeras (AUTACs): These molecules target cytoplasmic proteins and even damaged organelles for degradation via autophagy. sygnaturediscovery.com They feature a POI-binding ligand and an "autophagy-tag" that induces selective autophagy of the tagged cargo. sygnaturediscovery.comresearchgate.net

Autophagy-Tethering Compounds (ATTECs): ATTECs are bifunctional molecules that directly tether a POI to the autophagosome protein LC3. mdpi.comnih.gov This direct linkage recruits the target into the autophagosome for lysosomal degradation, a process that is independent of ubiquitination. mdpi.com This technology has been successfully applied to degrade not only proteins like BRD4 but also non-protein biomolecules like lipid droplets. mdpi.comacs.org

AUTOphagy-TArgeting Chimeras (AUTOTACs): These molecules work by binding directly to the autophagy receptor p62, which facilitates the delivery of the target to the autophagosome. oup.commdpi.com

These alternative degraders significantly expand the landscape of "degradable" targets, opening up new therapeutic avenues for neurodegenerative diseases characterized by protein aggregates and other conditions not addressable by traditional PROTACs. sygnaturediscovery.comresearchgate.net

Synergistic Approaches Combining E3 Ligand-Linker Conjugates with Other Therapeutic Modalities

To enhance therapeutic efficacy and combat drug resistance, E3 ligand-linker conjugates are being combined with other treatment modalities. foxchase.org These synergistic strategies aim to attack disease from multiple angles, often leading to better outcomes than monotherapy.

Promising combination approaches include:

Combination with Chemotherapy: Co-administering a PROTAC with a traditional cytotoxic agent can produce a synergistic antitumor effect. frontiersin.org A novel "drugtamer-PROTAC" conjugate strategy involves chemically linking a PROTAC to a chemotherapy drug, ensuring co-delivery to the tumor site for a powerful, localized effect. nih.gov

Combination with Immunotherapy: The degradation of immunosuppressive proteins in the tumor microenvironment is a key strategy for enhancing anti-cancer immunity. nih.gov PROTACs targeting proteins like PD-L1 are being developed and can be combined with existing immunotherapies to boost the immune system's ability to fight cancer. frontiersin.orgthno.org

Combination with Radiotherapy: This approach uses radiation to achieve localized activation of a PROTAC. nih.gov Radiation-responsive PROTACs are designed with "caging" groups that are cleaved upon exposure to X-rays. This allows the PROTAC to be activated specifically within the irradiated tumor tissue, enhancing the antitumor effects of both the radiation and the degrader. nih.govfrontiersin.org

These combination therapies hold the potential to overcome resistance to single-agent treatments, reduce the required doses of each agent to minimize toxicity, and ultimately improve patient outcomes in complex diseases like cancer. foxchase.orgmdpi.com

Q & A

Q. What are the key design considerations for synthesizing E3 ligase ligand-linker conjugates in PROTAC development?

The design must balance ligand specificity, linker length/rigidity, and conjugation chemistry. For example, PEG-based linkers (e.g., VH032-PEG3-acetylene) improve solubility and spatial flexibility, while rigid aromatic linkers (e.g., Thalidomide-O-Ph-PEG1-NH2) enhance target engagement . Computational tools like molecular docking should guide linker optimization to ensure ternary complex formation between the PROTAC, target protein, and E3 ligase .

Q. How can researchers validate the binding efficiency of E3 ligand-linker conjugates to cereblon or VHL ligases?

Use biophysical assays such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (e.g., VH032 has a Kd of 185 nM for VHL ). Pair these with cellular ubiquitination assays to confirm functional recruitment of the E3 ligase .

Q. What experimental strategies mitigate off-target effects during PROTAC synthesis using E3 ligand-linker conjugates?

Employ orthogonal purification techniques (e.g., reverse-phase HPLC coupled with mass spectrometry) to isolate high-purity conjugates. Validate specificity using CRISPR-engineered cell lines lacking the target E3 ligase .

Advanced Research Questions

Q. How should researchers address contradictory data between in vitro binding assays and cellular degradation efficacy for E3 ligand-linker conjugates?

Contradictions often arise from differences in cellular permeability, ternary complex stability, or off-target ubiquitination. Use advanced mass spectrometry imaging (MSI) to quantify intracellular conjugate distribution and correlate it with degradation kinetics . Complement this with proteomics to identify non-target proteins ubiquitinated by the PROTAC .

Q. What methodologies enable systematic optimization of linker length and chemistry to enhance PROTAC potency?

Adopt a modular synthesis approach (e.g., using click chemistry) to generate conjugate libraries with variable linkers. High-throughput screening in cell-based degradation assays (e.g., Western blot or NanoBRET) identifies optimal constructs. For example, PROTAC dTAG-13 uses a C6 linker for balanced degradation efficiency and selectivity .

Q. How can researchers integrate multi-omics data to resolve context-dependent variability in E3 ligase engagement?

Link transcriptomic data (e.g., E3 ligase expression levels across cell lines) with degradation readouts using machine learning models. Public repositories like the Cancer Cell Line Encyclopedia (CCLE) provide baseline E3 ligase expression, enabling predictive modeling of PROTAC efficacy .

Q. What are best practices for validating the absence of neo-substrate formation in PROTACs using E3 ligand-linker conjugates?

Use global ubiquitin proteomics (Ubiscan) to profile ubiquitinated substrates in PROTAC-treated vs. untreated cells. Compare results with negative controls (e.g., ligand-linker conjugates lacking the target-binding moiety) to distinguish on-target effects from artifacts .

Methodological Guidelines

- Data Cross-Validation : Link biochemical assay data (e.g., SPR) with cellular degradation data using standardized ontologies (e.g., PROTAC-specific terms in ChEBI) to ensure reproducibility .

- Reproducibility : Deposit synthesis protocols and raw MSI data in FAIR-compliant repositories (e.g., Zenodo) and interlink them with published articles via DOI .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.